molecular formula C14H20ClNO2 B8336982 2-Chloro-6-isobutylisonicotinic acid tert-butyl ester

2-Chloro-6-isobutylisonicotinic acid tert-butyl ester

Cat. No.: B8336982
M. Wt: 269.77 g/mol
InChI Key: PQDXIUNKKKDQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-isobutylisonicotinic acid tert-butyl ester is an organic compound that belongs to the class of isonicotinic acid derivatives. This compound is characterized by the presence of a chloro group, an isobutyl group, and a tert.-butyl ester functional group attached to the isonicotinic acid core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-isobutylisonicotinic acid tert-butyl ester can be achieved through the Steglich esterification method. This method involves the reaction of 2-chloro-6-isobutylisonicotinic acid with tert.-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and results in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound typically involves the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert.-butoxycarbonyl group into various organic compounds, making the process more versatile and efficient .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-isobutylisonicotinic acid tert-butyl ester undergoes several types of chemical reactions, including:

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Transesterification: Exchange of ester groups between molecules.

    Aminolysis: Reaction with amines to form amides.

Common Reagents and Conditions

Major Products Formed

    Esterification: Formation of tert.-butyl esters.

    Transesterification: Formation of new esters.

    Aminolysis: Formation of amides.

Scientific Research Applications

2-Chloro-6-isobutylisonicotinic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-isobutylisonicotinic acid tert-butyl ester involves the formation of reactive intermediates, such as acid chlorides, which then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroisonicotinic acid tert.-butyl ester
  • 6-Isobutylisonicotinic acid tert.-butyl ester
  • 2-Chloro-6-methylisonicotinic acid tert.-butyl ester

Uniqueness

2-Chloro-6-isobutylisonicotinic acid tert-butyl ester is unique due to the presence of both chloro and isobutyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

tert-butyl 2-chloro-6-(2-methylpropyl)pyridine-4-carboxylate

InChI

InChI=1S/C14H20ClNO2/c1-9(2)6-11-7-10(8-12(15)16-11)13(17)18-14(3,4)5/h7-9H,6H2,1-5H3

InChI Key

PQDXIUNKKKDQLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=CC(=C1)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloro-isonicotinic acid tert.-butyl ester (1.74 g, 7.0 mmol), Fe(acac)3 (706 mg, 2.0 mmol) and NMP (1.0 g, 10 mmol) in THF (250 mL), a solution of isobutylmagnesium chloride (1.15 g, 9.8 mmol) in THF is slowly added at −77° C. The brown solution turns turbid and black. Stirring is continued for 1 h at −72° C. before it is warmed to rt. The mixture is again cooled to −40° C. and then stirred for 16 h. The reaction is carefully quenched with 0.5 N aq. HCl (100 mL) and diluted with ether. The org. layer is separated and the aq. phase is extracted five more times with ether. The combined org. extracts are dried over MgSO4, filtered and evaporated. The crude product is purified by MPLC on silica gel to give 2-chloro-6-isobutylisonicotinic acid tert.-butyl ester as a pale yellow oil (1.70 g) which contains 2,6-di-isobutylisonicotinic acid tert.-butyl ester as an impurity; LC-MS: tR=1.12 min, [M+1]+=270.07.
Quantity
1.74 g
Type
reactant
Reaction Step One
[Compound]
Name
Fe(acac)3
Quantity
706 mg
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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